![molecular formula C4H10ClF2NO B13575188 3,3-Difluoro-2-methoxypropan-1-aminehydrochloride](/img/structure/B13575188.png)
3,3-Difluoro-2-methoxypropan-1-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-2-methoxypropan-1-aminehydrochloride is a chemical compound with the molecular formula C4H10ClF2NO. It is known for its unique structure, which includes two fluorine atoms and a methoxy group attached to a propane backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
The synthesis of 3,3-Difluoro-2-methoxypropan-1-aminehydrochloride typically involves multiple steps. One common method includes the reaction of 3,3-difluoropropanol with methoxyamine under controlled conditions to form the intermediate 3,3-difluoro-2-methoxypropan-1-amine. This intermediate is then treated with hydrochloric acid to yield the final product, this compound .
Analyse Chemischer Reaktionen
3,3-Difluoro-2-methoxypropan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-2-methoxypropan-1-aminehydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-2-methoxypropan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3,3-Difluoro-2-methoxypropan-1-aminehydrochloride can be compared with similar compounds such as:
3,3-Difluoro-2-methoxypropan-1-amine: Lacks the hydrochloride group, which may affect its solubility and reactivity.
2-Methoxypropan-1-amine: Does not contain fluorine atoms, resulting in different chemical properties and reactivity.
3,3-Difluoropropan-1-amine: Lacks the methoxy group, leading to variations in its chemical behavior and applications.
This compound’s unique combination of fluorine atoms and a methoxy group makes it distinct from its analogs, providing specific advantages in certain research and industrial applications.
Eigenschaften
Molekularformel |
C4H10ClF2NO |
---|---|
Molekulargewicht |
161.58 g/mol |
IUPAC-Name |
3,3-difluoro-2-methoxypropan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H9F2NO.ClH/c1-8-3(2-7)4(5)6;/h3-4H,2,7H2,1H3;1H |
InChI-Schlüssel |
OTQOVNVSXZEEAM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CN)C(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.